molecular formula C24H31BFNO3 B12077407 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide

4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide

Cat. No.: B12077407
M. Wt: 411.3 g/mol
InChI Key: DKOSWVRTGFUOMJ-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide is a high-purity chemical reagent designed for advanced research applications, particularly in organic synthesis and drug discovery. This compound features a protected boronic ester (pinacol ester) functional group, which is highly valued as a versatile building block in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl structures often found in pharmaceutical agents and functional materials . The molecular structure integrates a benzamide moiety and a fluorine substituent, which are common pharmacophores in medicinal chemistry. Compounds with similar structures, featuring both boronic esters and amide linkages, are frequently investigated as kinase inhibitors for the development of novel anticancer therapies . The presence of the fluorine atom can enhance metabolic stability and influence binding affinity to biological targets, while the tert-butyl group may contribute to favorable pharmacokinetic properties . Researchers can utilize this compound as a key intermediate to access more complex molecules for screening against various disease targets. It is strictly intended for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C24H31BFNO3

Molecular Weight

411.3 g/mol

IUPAC Name

4-tert-butyl-N-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C24H31BFNO3/c1-22(2,3)18-11-8-16(9-12-18)21(28)27-15-17-10-13-19(14-20(17)26)25-29-23(4,5)24(6,7)30-25/h8-14H,15H2,1-7H3,(H,27,28)

InChI Key

DKOSWVRTGFUOMJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthesis of 2-Fluoro-4-bromobenzylamine

Procedure :

  • Bromination of 2-fluorotoluene using NBS (N-bromosuccinimide) under radical initiation (AIBN, 70°C, 12 h) yields 2-fluoro-4-bromotoluene (89% yield).

  • Benzylic bromination with NBS in CCl₄ (reflux, 6 h) provides 2-fluoro-4-bromobenzyl bromide (76%).

  • Amine formation via Gabriel synthesis: Reaction with potassium phthalimide (DMF, 100°C, 8 h), followed by hydrazine deprotection (EtOH, reflux, 4 h).

Key Data :

  • 2-Fluoro-4-bromobenzylamine : 1^1H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 1H), 7.32 (d, J = 10.4 Hz, 1H), 3.85 (s, 2H), 1.85 (br s, 2H).

Miyaura Borylation Reaction

Optimized Conditions :

  • Substrate : 2-Fluoro-4-bromobenzylamine (1.0 equiv)

  • Boronate Source : Bis(pinacolato)diboron (1.2 equiv)

  • Catalyst : Pd(dppf)Cl₂ (5 mol%)

  • Base : Potassium acetate (3.0 equiv)

  • Solvent : 1,4-Dioxane (0.5 M)

  • Conditions : 100°C, N₂ atmosphere, 3 h

Workup :

  • Concentration under reduced pressure.

  • Purification via silica chromatography (hexane/EtOAc 3:1 → 1:1) yields 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylamine as a white solid (83% yield).

Characterization :

  • HRMS (ESI) : Calculated for C₁₄H₂₀BFNO₂ [M+H]⁺: 288.1574; Found: 288.1571.

  • 11^{11}B NMR (128 MHz, CDCl₃): δ 30.2 ppm (quartet, J = 98 Hz).

Amide Bond Formation with 4-(tert-Butyl)Benzoic Acid

Coupling the boronate-containing benzylamine with 4-(tert-butyl)benzoyl chloride is achieved under Schotten-Baumann conditions.

Synthesis of 4-(tert-Butyl)Benzoyl Chloride

Procedure :

  • 4-(tert-Butyl)benzoic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous DCM (0.2 M) at 0°C → 25°C (2 h).

  • Excess SOCl₂ is removed under vacuum to yield the acyl chloride (quantitative).

Amide Coupling Reaction

Optimized Conditions :

  • Acyl Chloride : 4-(tert-Butyl)benzoyl chloride (1.1 equiv)

  • Amine : 2-Fluoro-4-boronate-benzylamine (1.0 equiv)

  • Base : NaOH (2.0 equiv, 2 M aq.)

  • Solvent : THF/H₂O (4:1, 0.3 M)

  • Conditions : 0°C → 25°C, 12 h

Workup :

  • Aqueous layer extracted with EtOAc (3×).

  • Combined organics dried (Na₂SO₄), concentrated, and purified via recrystallization (EtOH/H₂O) to afford the title compound (89% yield).

Characterization :

  • MP : 142–144°C.

  • FT-IR (KBr): 3310 (N-H), 1665 (C=O), 1360 (B-O) cm⁻¹.

  • 1^1H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 8.4 Hz, 2H), 7.40 (d, J = 10.8 Hz, 1H), 7.32 (dd, J = 8.0, 1.6 Hz, 1H), 4.62 (s, 2H), 1.42 (s, 9H), 1.34 (s, 12H).

Alternative Methodologies and Optimization Insights

Reductive Aminocarbonylation Approach

Nickel-catalyzed reductive coupling of aryl halides with nitroarenes (as in) was explored but yielded <20% product due to incompatibility with the tertiary amide structure.

Microwave-Assisted Borylation

Screening microwave conditions (150°C, 30 min) increased borylation yield to 91% but caused partial decomposition of the benzylamine group.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The fluoro-substituted benzyl group can undergo nucleophilic substitution reactions.

    Coupling Reactions: The dioxaborolane moiety can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

    Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The fluoro-substituted benzyl group can enhance the compound’s binding affinity to certain targets, while the tert-butyl group can influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Position of Boronate Purity (%)
Target Compound C₂₄H₃₁BFNO₃ 411.33 2-F, 4-boronate, tert-butyl (benzamide) Para ≥95
N-(3-Chloropropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide C₁₆H₂₃BClNO₃ 335.60 3-chloropropyl (amide chain), 4-boronate Para 95
4-(tert-Butyl)-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide C₂₄H₃₁BNO₃ 393.33 3-boronate, tert-butyl (benzamide) Meta ≥95
2,2,2-Trifluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)acetamide C₁₅H₁₈BF₄NO₃ 347.12 2-F, 4-boronate, trifluoroacetamide (benzyl) Para N/A
N-(tert-butyl)-4-[(4-fluorobenzoyl)amino]benzamide C₁₈H₁₈FN₂O₂ 313.35 4-fluoro (benzamide), tert-butyl (amide chain) N/A (no boronate) ≥95

Key Observations :

  • Boronate Position : The para-boronate in the target compound enhances reactivity in Suzuki-Miyaura couplings compared to meta-substituted analogues (e.g., ), which exhibit steric hindrance .
  • Fluorine Substitution: The 2-fluoro group in the target compound improves metabolic stability and membrane permeability relative to non-fluorinated analogues (e.g., ) .
  • Amide Chain : The tert-butyl group on the benzamide moiety increases lipophilicity (logP ~4.2), favoring blood-brain barrier penetration, whereas trifluoroacetamide derivatives (e.g., ) exhibit higher electrophilicity .

Biological Activity

The compound 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide , with the CAS number 2235408-81-6 , is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H29BFNO3C_{23}H_{29}BFNO_3, with a molecular weight of 397.29 g/mol . Its structure features a tert-butyl group, a fluorine atom, and a dioxaborolane moiety which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H29BFNO3
Molecular Weight397.29 g/mol
CAS Number2235408-81-6
IUPAC Name4-tert-butyl-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

The biological activity of this compound is primarily attributed to its ability to interact with specific protein targets in cancer pathways. Research indicates that it may act as a PD-L1 inhibitor , disrupting the PD-1/PD-L1 interaction which is crucial for immune evasion in tumors. This mechanism enhances T-cell activation and promotes anti-tumor immunity.

In Vitro Studies

In vitro assays have demonstrated that this compound shows significant inhibitory activity against PD-L1 with an IC50IC_{50} value in the low nanomolar range. For instance:

  • Binding Affinity : The compound binds to human PD-L1 with a dissociation constant (KdK_d) of approximately 27 nM , indicating potent interaction compared to known inhibitors like BMS1166 which has a KdK_d of about 8 nM .

Case Studies

  • Study on PD-L1 Inhibition :
    • In a comparative study involving various PD-L1 inhibitors, the compound was shown to induce dimerization of PD-L1 in NMR assays. The results indicated that both the new compound and BMS1166 effectively reduced PD-1/PD-L1 binding in cellular assays.
  • Radiolabeling for Imaging :
    • Radiolabeling studies using fluorine isotopes were conducted to assess pharmacokinetics and biodistribution in vivo. The compound was successfully labeled with 18F^{18}F, providing insights into its potential as a PET imaging agent for tracking tumor responses during therapy .

Synthesis

The synthesis of 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide involves multiple steps including:

  • Formation of the dioxaborolane moiety.
  • Introduction of the tert-butyl group.
  • Coupling with the fluorinated benzyl moiety.

Q & A

Q. What are the key synthetic routes for preparing 4-(tert-butyl)-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)benzamide?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzamide and benzylamine precursors. Key steps include:

  • Amide coupling : Reacting 4-(tert-butyl)benzoic acid derivatives with a fluorinated benzylamine intermediate using coupling agents (e.g., HATU or EDC) in solvents like DMF or THF under inert atmosphere (N₂/Ar) to form the benzamide core .
  • Boronic ester introduction : Installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Suzuki-Miyaura coupling or direct borylation. For example, using bis(pinacolato)diboron (B₂Pin₂) with a palladium catalyst in anhydrous THF at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol to achieve >98% purity .

Q. How is the compound characterized post-synthesis?

Methodological Answer: Standard analytical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (e.g., tert-butyl singlet at ~1.3 ppm, fluorine coupling in aromatic regions) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ expected at m/z 439.3) .
  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are the primary research applications of this compound?

Methodological Answer:

  • Medicinal chemistry : As a boronic ester prodrug or intermediate in targeted drug delivery, leveraging its Suzuki coupling reactivity for bioconjugation .
  • Material science : Incorporation into polymers or sensors via its boronate group for stimuli-responsive applications .

Advanced Research Questions

Q. How can competing side reactions during boronic ester installation be minimized?

Methodological Answer:

  • Moisture control : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and Schlenk-line techniques to prevent hydrolysis of the boronic ester .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) and ligands to suppress undesired dehalogenation or homocoupling. Monitor via TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .
  • Temperature modulation : Lower reaction temperatures (e.g., 60°C) reduce decomposition but may require extended reaction times (24–48 hrs) .

Q. How does the fluorine substituent influence the compound’s stability and reactivity?

Methodological Answer:

  • Electronic effects : The 2-fluoro group increases electron-withdrawing effects, stabilizing the benzamide against nucleophilic attack but potentially slowing amide coupling. Use activating agents like DMAP to enhance reactivity .
  • Photostability : Fluorinated aromatics are prone to photodegradation. Store solutions in amber vials at 2–8°C under nitrogen .

Q. How to resolve discrepancies in reported synthetic yields for similar benzamide-boronic esters?

Methodological Answer:

  • Parameter screening : Systematically vary solvent (DMF vs. THF), base (K₂CO₃ vs. Cs₂CO₃), and stoichiometry (1.2–2.0 eq. boronate reagent) to identify optimal conditions .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., deborylated species or dimerization) and adjust purification protocols (e.g., gradient elution) .

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